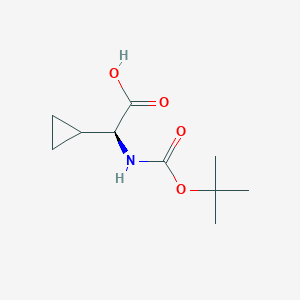

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid

Description

Boc-L-Cyclopropylglycine (CAS: 155976-13-9) is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of L-cyclopropylglycine. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . Key physical properties include a melting point of 79°C, a density of 1.206 g/cm³, and a pKa of 3.97, reflecting its moderate acidity . The Boc group enhances stability during peptide synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while leaving other functional groups intact . This compound is widely used in pharmaceutical research to introduce cyclopropane moieties into peptides, leveraging the ring’s rigidity to influence conformational stability .

Properties

IUPAC Name |

(2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935334 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155976-13-9 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The Schlenk-Braun reaction, adapted from Boc-glycine synthesis methodologies, involves the direct protection of L-cyclopropylglycine’s α-amino group using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds under mildly alkaline conditions (pH ≥ 10) to deprotonate the amino group, facilitating nucleophilic attack on (Boc)₂O. Sodium hydrogen carbonate or sodium hydroxide serves as the base, while dioxane or tetrahydrofuran (THF) acts as the solvent.

Procedure and Optimization

In a representative protocol, L-cyclopropylglycine (1 equiv) is dissolved in aqueous sodium hydrogen carbonate (0.1–0.5 M). (Boc)₂O (1.2–1.5 equiv) is added in batches over 2–4 hours to minimize exothermic side reactions. The mixture is stirred at 25–40°C for 12–24 hours. Post-reaction, impurities such as unreacted (Boc)₂O are removed via extraction with non-polar solvents (e.g., n-hexane). The aqueous layer is acidified to pH 1–3 using hydrochloric acid, and the product is extracted into dioxane. After drying over anhydrous sodium sulfate, crystallization from n-hexane yields Boc-L-Cyclopropylglycine with a typical yield of 85–94%.

Key Optimization Parameters :

-

pH Control : Maintaining pH ≥ 10 ensures complete deprotonation of the amino group.

-

Solvent Selection : Dioxane enhances solubility of both reactants and intermediates.

-

Temperature : Reactions above 40°C risk Boc group decomposition.

Reductive Amination Approach

Synthesis of Cyclopropylglyoxylate Intermediate

This two-step method, detailed in enzymatic synthesis studies, begins with the oxidation of cyclopropylglycine to cyclopropylglyoxylate using potassium permanganate (KMnO₄) in acidic conditions. The glyoxylate is then subjected to reductive amination with ammonium formate and a NADH-dependent reductase, yielding L-cyclopropylglycine. Subsequent Boc protection follows the Schlenk-Braun protocol.

Enzymatic Reductive Amination

In a biocatalytic variant, lyophilized E. coli cells expressing a bifunctional enzyme (e.g., leucine dehydrogenase/formate dehydrogenase) catalyze the reductive amination of cyclopropylglyoxylate. The reaction occurs in phosphate buffer (pH 8.0–8.5) at 40°C, with ammonium formate as the amine donor and NAD⁺ cofactor. The enzymatic route achieves enantiomeric excess (ee) > 99% for the L-isomer, though Boc protection must be performed post-synthesis.

Advantages :

Cyclopropanation via Carbene Insertion

Diazomethane-Mediated Cyclopropanation

Patent WO1993008158A1 describes a carbene insertion strategy starting from N-Boc-protected glycine derivatives. Allyl glycine methyl ester is treated with diazomethane under copper catalysis, generating a cyclopropane ring via [2+1] cycloaddition. The reaction requires anhydrous conditions and temperatures below 0°C to suppress diazomethane decomposition.

Jones Oxidation and Esterification

Following cyclopropanation, the intermediate undergoes Jones oxidation (CrO₃/H₂SO₄) to convert alcohols to ketones, followed by esterification with diazomethane. Hydrolysis with lithium hydroxide yields Boc-L-Cyclopropylglycine. This method achieves 65–75% overall yield but involves hazardous reagents.

Reaction Scheme :

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclopropanation

Resin-Bound Synthesis

In SPPS approaches, Fmoc-protected cyclopropylglycine is loaded onto Wang resin. After Fmoc deprotection, the free amino group is Boc-protected using (Boc)₂O. Cyclopropanation is achieved on-resin via palladium-catalyzed cross-coupling, though this method is less common due to steric hindrance.

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA), simultaneously removing the Boc group. Re-protection in solution phase is often necessary, limiting industrial scalability.

Comparison of Synthetic Methods

Industrial Considerations and Environmental Impact

The Schlenk-Braun method is favored for large-scale production due to its simplicity and high yield. However, enzymatic routes offer greener alternatives by eliminating organic solvents and reducing waste. Carbene insertion methods , while chemically elegant, are less viable industrially due to safety risks.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Cyclopropylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, ethers.

Scientific Research Applications

Chemical Synthesis Applications

Boc-L-Cyclopropylglycine serves as an essential building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate receptor activity .

- Agrochemicals : It is also employed in creating agrochemicals, contributing to advancements in agricultural science by enhancing crop protection agents.

Table 1: Summary of Chemical Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Synthesis of drugs targeting neurological pathways |

| Agrochemicals | Development of crop protection agents |

| Specialty Chemicals | Production of materials with specific properties |

Biological Research Applications

In biological research, Boc-L-Cyclopropylglycine plays a crucial role in understanding enzyme mechanisms and protein interactions:

- Enzyme Mechanisms : The compound can be used to study enzyme kinetics and mechanisms due to its structural characteristics that allow it to interact with enzyme active sites .

- Protein-Ligand Interactions : Its unique structure aids in investigating how proteins interact with ligands, which is vital for drug design and development .

Case Study: Enzyme Kinetics

A study demonstrated that Boc-L-Cyclopropylglycine could inhibit specific enzymes, providing insights into potential therapeutic targets for drug development. The inhibition was characterized by measuring reaction rates at varying substrate concentrations, revealing a competitive inhibition mechanism .

Industrial Applications

Boc-L-Cyclopropylglycine's properties extend into industrial applications:

- Biocatalysis : Recent advancements have shown that Boc-L-Cyclopropylglycine can be used in biocatalytic processes for the production of chiral compounds, which are essential in pharmaceuticals. A NADH-driven biocatalytic system utilizing this compound achieved high yields and enantiomeric excesses .

- Sustainable Chemistry : The compound's use in biocatalytic synthesis offers a greener alternative to traditional chemical synthesis methods, reducing waste and improving atom economy .

Mechanism of Action

The mechanism of action of Boc-L-Cyclopropylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Unprotected Cyclopropylglycine (L/D Forms)

- L-Cyclopropylglycine (CAS: 49606-99-7) and D-Cyclopropylglycine (CAS: 49607-01-4) lack the Boc group, with a simpler molecular formula (C₅H₉NO₂) and lower molar mass (115.13 g/mol) .

- Key Differences: Reactivity: The unprotected amino group is reactive, limiting use in stepwise peptide synthesis without orthogonal protection strategies. Stability: Unprotected forms are prone to oxidation and unwanted side reactions under basic or acidic conditions. Applications: Primarily used in studies requiring free amino groups, such as enzyme substrate analogs .

Boc-L-Cyclobutylglycine

L-Cyclopentylglycine Derivatives

- Example : L-Cyclopentylglycine (CAS: 2521-84-8) features a five-membered ring.

- Key Differences :

Comparative Data Table

Biological Activity

Boc-L-Cyclopropylglycine (Boc-L-CPG) is an intriguing compound in biochemical research, primarily due to its structural characteristics and potential biological activities. With a molecular formula of C10H17NO4 and a molecular weight of approximately 215.25 g/mol, Boc-L-CPG features a cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This unique structure not only facilitates its role in peptide synthesis but also suggests significant interactions with biological systems, particularly in modulating neurotransmitter activity.

Chemical Structure and Properties

Boc-L-CPG's chemical structure can be represented as follows:

The cyclopropyl ring contributes to its steric and electronic properties, making it a valuable building block in medicinal chemistry and proteomics.

Boc-L-CPG acts primarily as a modulator of neurotransmitter systems, particularly affecting glutamate receptors. Its mechanism involves binding to specific molecular targets, which can lead to inhibition or alteration of receptor signaling pathways. This property makes it a candidate for further investigation in the context of neuropharmacology.

Biological Activities

Research has highlighted several biological activities associated with Boc-L-CPG:

- Neurotransmitter Modulation : Studies indicate that Boc-L-CPG can influence glutamate signaling, which is crucial for synaptic plasticity and memory formation.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially altering their activity and contributing to metabolic pathways.

- Peptide Synthesis : As a building block, Boc-L-CPG is utilized in synthesizing peptides that mimic neurotransmitters or other biologically active molecules.

Comparative Analysis

To better understand Boc-L-CPG's unique properties, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-L-Propargylglycine | Contains a propargyl group instead of cyclopropyl | More reactive due to alkyne functionality |

| Boc-L-Valine | Contains an isobutyl side chain | More hydrophobic, affecting solubility |

| Boc-L-Alanine | Simple methyl side chain | Less sterically hindered compared to cyclopropyl |

Boc-L-CPG's cyclopropyl structure provides distinct steric and electronic properties that differentiate it from these similar compounds, making it particularly interesting for specific biochemical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-L-CPG:

- Neuropharmacological Studies : Research published in Journal of Medicinal Chemistry demonstrated that analogs of Boc-L-CPG could selectively modulate glutamate receptor subtypes, suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Synthesis and Enantiomeric Purity : A study highlighted the synthesis of (S)-cyclopropylglycine using whole-cell biocatalysts, achieving high enantiomeric purity (>99%) which is crucial for biological activity . This method emphasizes the compound's utility in pharmaceutical applications.

Q & A

Q. What criteria establish structure-activity relationships (SAR) for cyclopropane-modified peptides?

- Methodological Answer :

- Multivariate Regression : Correlate cyclopropane substitution patterns (e.g., cis vs. trans) with biological endpoints (e.g., receptor binding affinity).

- Free-Wilson Analysis : Deconstruct contributions of individual functional groups.

- Cross-Validation : Split datasets into training/testing subsets to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.